molecular formula C9H8BrF3O2 B1455958 4-Methoxy-3-(trifluoromethoxy)benzyl bromide CAS No. 853771-92-3

4-Methoxy-3-(trifluoromethoxy)benzyl bromide

Cat. No.: B1455958
CAS No.: 853771-92-3
M. Wt: 285.06 g/mol
InChI Key: DGEYBNDTSCJDTI-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2. It is a benzyl bromide derivative where the benzene ring is substituted with methoxy and trifluoromethoxy groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo Friedel-Crafts polymerization in the presence of aluminum chloride as a catalyst . This interaction highlights its reactivity and potential use in creating polymeric structures. Additionally, its interaction with bioreductive drugs, such as (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), demonstrates its utility in medicinal chemistry .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular membranes can lead to changes in membrane permeability and fluidity, impacting cell signaling and metabolic processes. Additionally, its potential to cause burns and damage to mucous membranes indicates its strong reactivity and potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an alkylating agent, binding to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Its interaction with bioreductive drugs, such as PA-824, involves the formation of stable adducts that can modulate the drug’s activity . Additionally, its ability to undergo Friedel-Crafts polymerization highlights its reactivity and potential for creating complex molecular structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade when exposed to heat, flames, or incompatible products . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative cytotoxic effects, impacting cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, its potential to cause burns and damage to mucous membranes indicates that high doses can be particularly harmful . Threshold effects and toxicological data from animal studies are essential for determining safe dosage levels for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to undergo Friedel-Crafts polymerization suggests its involvement in synthetic pathways that create complex organic molecules . Additionally, its interaction with bioreductive drugs indicates its potential role in drug metabolism and modification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cellular membranes, affecting its localization and accumulation within specific cellular compartments . Understanding its transport and distribution is crucial for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may localize to specific organelles or compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct its localization, impacting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be synthesized through several methods. One common method involves the bromination of 3-trifluoromethylanisole. In this reaction, 3-trifluoromethylanisole is reacted with bromine to cause a substitution reaction, forming the target product .

Another method involves the reaction of 4-methoxy-3-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in an ether solution at 0°C. The reaction mixture is stirred for 0.5 hours, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into an ice-water mixture and stirred for 1-2 hours. The organic layer is extracted with ether, washed with sodium bicarbonate and water, and dried over sodium sulfate. The solvent is evaporated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-methoxy-3-(trifluoromethoxy)benzyl alcohol .

Scientific Research Applications

4-Methoxy-3-(trifluoromethoxy)benzyl bromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzyl bromide
  • 3-(Trifluoromethoxy)benzyl bromide
  • 4-Methoxybenzyl bromide

Uniqueness

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEYBNDTSCJDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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